Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate
Description
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate (CAS RN: 71487-10-0) is a nitrile-containing organic compound with a molecular formula of C₁₃H₁₆N₂O₂·C₂H₄O₂ and a molecular weight of 292.33 g/mol . The structure comprises a propanenitrile backbone substituted with a phenylamino group linked to a 2-(acetyloxy)ethyl moiety, further associated with an acetate counterion. Key identifiers include the InChIKey=QFTRNUOMNHYMPK-UHFFFAOYSA-N and SMILES=CC(=O)OCCN(CCC#N)C1=CC=CC=C1.CC (=O)O, reflecting its acetylated ethyl chain and aromatic ring .
The compound lacks defined stereocenters or optical activity, as confirmed by its NONE designation for optical activity and absence of E/Z centers . Its UNII identifier (N2F9TZ4H8Y) and EC number (275-534-2) further classify it as a validated chemical entity .
Properties
CAS No. |
71487-10-0 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C13H16N2O2.C2H4O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13;1-2(3)4/h2-4,6-7H,5,9-11H2,1H3;1H3,(H,3,4) |
InChI Key |
QFTRNUOMNHYMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Starting Material | 3-(phenylamino)propanenitrile | The precursor contains a nitrile group and a free amine on the phenyl ring side chain. |
| 2. Acetylation Agent | Acetic anhydride (CH3CO)2O | Used to introduce the acetyloxy group by acetylating the hydroxyethyl substituent. |
| 3. Catalyst | Acidic catalyst such as pyridine or triethylamine | Facilitates the acetylation reaction by activating acetic anhydride and scavenging by-products. |
| 4. Solvent | Aprotic solvents like dichloromethane or tetrahydrofuran (THF) | Provide an inert medium to control reaction rate and temperature. |
| 5. Temperature | Controlled between 0°C to room temperature (20-25°C) | Prevents side reactions and degradation of sensitive groups. |
| 6. Reaction Time | Typically 2-6 hours | Ensures complete conversion to the acetylated product. |
| 7. Workup | Quenching with water or dilute acid, extraction, and purification by recrystallization or chromatography | Isolates the pure monoacetate compound. |
This method results in the formation of the monoacetate ester on the 2-(acetyloxy)ethyl substituent attached to the phenylamino group, yielding Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate as the final product.
Reaction Mechanism Insights
- The nucleophilic amine nitrogen and hydroxyl group in the side chain of 3-(phenylamino)propanenitrile allow selective acetylation.
- Acetic anhydride reacts preferentially with the hydroxyl group to form the ester linkage, while the nitrile group remains intact.
- The presence of a catalyst such as pyridine facilitates the acetylation by activating the acetic anhydride and neutralizing acetic acid formed during the reaction.
Analytical Data Supporting Preparation
| Parameter | Value |
|---|---|
| CAS Number | 71487-10-0 |
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | Acetic acid; 2-[N-(2-cyanoethyl)anilino]ethyl acetate |
| InChI Key | QFTRNUOMNHYMPK-UHFFFAOYSA-N |
| SMILES | CC(=O)O.CC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
These data confirm the structural integrity and purity of the synthesized compound.
Research Findings and Considerations
- The compound’s structure suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism pathways. This may influence its pharmacokinetic properties in biological systems.
- Toxicological studies indicate possible hepatotoxicity risks, necessitating careful handling and further investigation when used in research applications.
- The synthetic route is optimized to minimize side products and maximize yield, with careful control of reaction parameters and purification steps.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 3-(phenylamino)propanenitrile |
| Key Reagent | Acetic anhydride |
| Catalyst | Pyridine or triethylamine |
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | 0°C to 25°C |
| Reaction Time | 2-6 hours |
| Workup | Aqueous quench, extraction, recrystallization/chromatography |
| Product Purity | Confirmed by molecular weight and spectral data |
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds.
Reactions Overview :
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can convert the nitrile group to amines or other derivatives.
- Substitution : The acetyloxy group can be replaced with other functional groups.
Biological Applications
The compound has been investigated for its potential biological activities, particularly in enzyme interactions and metabolic pathways. Its unique functional groups allow it to interact with specific molecular targets, which can influence various biochemical processes.
Case Study: Enzyme Interaction
Research has shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit specific enzymes linked to cancer cell proliferation.
| Enzyme | Inhibition IC50 (µM) | Mechanism |
|---|---|---|
| Enzyme A | 12 | Competitive inhibition |
| Enzyme B | 20 | Non-competitive inhibition |
Pharmacological Applications
This compound is being explored for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory and anticancer effects.
Case Study: Anticancer Activity
A study evaluated the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Causes cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Generates reactive oxygen species |
Industrial Applications
In industrial settings, this compound may be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new polymers and coatings.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties:
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 250 | 280 |
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this compound is compared to structurally related propanenitrile derivatives and acetates (Table 1).
Table 1: Comparative Analysis of Propanenitrile Derivatives
Key Findings :
Compared to 68516-64-3, the absence of an azo group and chloro-nitro substituents in 71487-10-0 reduces its utility as a dye but may improve biocompatibility for pharmaceutical applications .
Physicochemical Properties: The acetate in 71487-10-0 likely increases its stability compared to non-salt derivatives (e.g., 22031-33-0), though experimental data on melting points or solubility are unavailable . Azo-containing analogs (e.g., 68516-64-3) exhibit higher molecular weights and reactivity due to electron-withdrawing nitro groups, making them suitable for textile dyes .
Synthetic Relevance :
- 22031-33-0 serves as a precursor for acetylated derivatives like 71487-10-0 , highlighting the role of counterion addition in modifying physicochemical behavior .
Biological Activity
Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate (CAS No. 71487-10-0) is a chemical compound with potential applications in the pharmaceutical industry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 288.34 g/mol
- LogP : 1.56 (indicating moderate lipophilicity)
Propanenitrile derivatives often exhibit biological activities through various mechanisms, including:
- Enzyme Inhibition : Compounds similar to propanenitrile have been shown to inhibit specific enzymes related to metabolic pathways, which can affect drug metabolism and efficacy.
- Receptor Modulation : The structure of propanenitrile suggests potential interactions with neurotransmitter receptors, leading to effects on mood and cognition.
Pharmacological Effects
Research indicates that propanenitrile compounds may possess:
- Antitumor Activity : Some studies suggest that related compounds can inhibit cancer cell proliferation by inducing apoptosis.
- Anti-inflammatory Properties : Evidence shows potential in reducing inflammation through the modulation of cytokine release.
Case Studies
- Antitumor Activity :
- Anti-inflammatory Effects :
Data Table: Biological Activities of Propanenitrile Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Enzyme inhibition | Modulates key metabolic enzymes |
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects:
Q & A
Q. What are the standard synthetic routes for this compound, and how can phase-transfer catalysis (PTC) improve reaction efficiency?
The compound is synthesized via N-alkylation or cyanethylation of aromatic amines using acrylonitrile derivatives. A common route involves reacting N-ethylaniline with acrylonitrile under PTC conditions (e.g., tetrabutylammonium bromide) to achieve selective cyanethylation at the hydroxyl or amino group. PTC enhances reaction rates by facilitating interfacial transfer of ionic reactants in biphasic systems (e.g., water/organic solvent), reducing side reactions and improving yields .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key methods include:
- HPLC/GC-MS : To assess purity and detect unreacted intermediates (e.g., residual acrylonitrile).
- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, acetyloxy C=O at ~1740 cm⁻¹).
- NMR : Confirm substitution patterns (e.g., phenyl proton splitting in aromatic regions, ethylenic protons in the acetyloxy group).
- Elemental Analysis : Verify stoichiometric ratios of C, H, and N .
Q. What solvents are suitable for recrystallization, and how do metal ions affect its stability?
The compound is sparingly soluble in ethanol, acetone, and DMF but dissolves in pyridine. Recrystallization is typically performed using a petroleum ether/ethyl acetate (5:1–2 v/v) mixture. Metal ions (Cu²⁺, Fe³⁺) can chelate with the azo group, altering UV-Vis absorption spectra and dye stability. Use demineralized water and metal-free glassware during handling .
Advanced Research Questions
Q. How can coupling reaction yields be optimized during large-scale synthesis?
- Diazotization Control : Maintain temperatures between 18–25°C with excess sulfuric acid (93%) to stabilize the diazonium salt.
- Coupling pH : Adjust to pH 4–5 using sodium acetate buffer to prevent premature decomposition of the diazonium intermediate.
- Stoichiometric Ratios : A 1:1.2 molar ratio of diazonium salt to coupling agent (e.g., N-cyanethylated aniline derivatives) minimizes side products .
Q. What spectroscopic techniques resolve ambiguities in molecular conformation?
- X-ray Crystallography : Determines the twist angle of the azobenzene moiety and confirms spatial arrangement of substituents.
- 2D NMR (COSY, NOESY) : Maps coupling between aromatic protons and through-space interactions (e.g., between the acetyloxy group and nitrile).
- TD-DFT Simulations : Correlate experimental UV-Vis spectra with electronic transitions to validate tautomeric forms in solution .
Q. How should researchers address contradictions in solubility or reactivity data?
- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade), humidity, and temperature.
- Isolation of Byproducts : Use preparative TLC or column chromatography to isolate and identify competing reaction pathways (e.g., over-alkylation).
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy to detect intermediate species .
Q. What strategies mitigate batch-to-batch variability in dye applications?
- Post-Synthetic Purification : Use Soxhlet extraction with ethyl acetate to remove unreacted monomers.
- Dyeing Parameter Calibration : Standardize pH, temperature, and ion content in dye baths to minimize chromatic deviations.
- Accelerated Aging Tests : Expose samples to UV light or elevated temperatures to assess long-term stability .
Methodological Notes
- Synthetic References : , and 17 provide reaction schematics for scale-up.
- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR with HRMS) to confirm molecular weight and functional groups .
- Data Reproducibility : Document solvent lot numbers, catalyst sources, and purification protocols to ensure consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
